molecular formula C5H3ClN4S B1599005 5-(5-Chloro-2-Thienyl)-1H-Tetrazole CAS No. 58884-89-2

5-(5-Chloro-2-Thienyl)-1H-Tetrazole

Cat. No.: B1599005
CAS No.: 58884-89-2
M. Wt: 186.62 g/mol
InChI Key: YNPSRXVKAZLDJU-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-Thienyl)-1H-Tetrazole is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a thiophene ring substituted with a chloro group at the 5-position and a tetrazole ring at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Chloro-2-Thienyl)-1H-Tetrazole typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with sodium azide in the presence of a suitable catalyst under controlled conditions. The reaction proceeds through the formation of an intermediate compound, which is then cyclized to form the tetrazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 5-(5-Chloro-2-Thienyl)-1H-Tetrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted thiophenes and tetrazoles.

Scientific Research Applications

5-(5-Chloro-2-Thienyl)-1H-Tetrazole has several applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Employed in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 5-(5-Chloro-2-Thienyl)-1H-Tetrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 5-(5-Chloro-2-Thienyl)-1H-Pyrazole: Similar structure but with a pyrazole ring instead of a tetrazole ring.

  • 5-(5-Chloro-2-Thienyl)Acetic Acid: Contains an acetic acid group instead of the tetrazole ring.

Uniqueness: 5-(5-Chloro-2-Thienyl)-1H-Tetrazole is unique due to its tetrazole ring, which imparts distinct chemical and biological properties compared to similar compounds. The presence of the tetrazole ring enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4S/c6-4-2-1-3(11-4)5-7-9-10-8-5/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPSRXVKAZLDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409248
Record name 5-(5-Chloro-2-Thienyl)-1H-Tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58884-89-2
Record name 5-(5-Chloro-2-Thienyl)-1H-Tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(5-Chloro-2-Thienyl)-1H-Tetrazole
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5-(5-Chloro-2-Thienyl)-1H-Tetrazole
Reactant of Route 3
5-(5-Chloro-2-Thienyl)-1H-Tetrazole
Reactant of Route 4
5-(5-Chloro-2-Thienyl)-1H-Tetrazole
Reactant of Route 5
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Reactant of Route 6
5-(5-Chloro-2-Thienyl)-1H-Tetrazole

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